N-Hydroxy-2-o-tolyloxy-acetamidine

Description

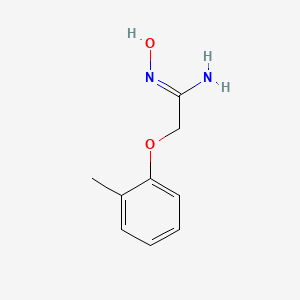

N-Hydroxy-2-o-tolyloxy-acetamidine is a synthetic organic compound characterized by an amidine backbone substituted with a hydroxy group (N–OH) and an o-tolyloxy (2-methylphenoxy) moiety. The compound’s amidine group enables strong hydrogen-bonding interactions, while the o-tolyloxy substituent contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name |

N'-hydroxy-2-(2-methylphenoxy)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUHPSOCMRGMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-o-tolyloxy-acetamidine typically involves the reaction of o-toluidine with hydroxylamine and acetic anhydride. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process generally requires controlled temperatures and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-o-tolyloxy-acetamidine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oximes or nitroso compounds.

Reduction: Reduction reactions may convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or tolyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Hydroxy-2-o-tolyloxy-acetamidine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-o-tolyloxy-acetamidine involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and tolyloxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The acetamidine moiety may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Hydroxy-2-o-tolyloxy-acetamidine (Compound A) with three structurally related compounds (Compounds B, C, D) based on synthetic pathways, physicochemical properties, and biological activity.

Structural Analogues

- Compound A: this compound Key Features: Amidoxime (N–OH amidine) core, o-tolyloxy substituent.

- Compound B: N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamide [1] Key Features: Thiazolidinone ring fused to a coumarin-derived acetamide. Synthesis: Prepared via refluxing substituted hydrazides with mercaptoacetic acid and ZnCl₂ in 1,4-dioxane, followed by purification . Comparison: Compound B lacks the amidoxime group but shares an acetamide backbone. Its coumarin moiety enhances UV absorption, unlike Compound A’s simpler o-tolyloxy group.

- Compound C: N-Hydroxy-2-phenoxy-acetamidine Key Features: Phenoxy substituent instead of o-tolyloxy. Synthesis: Similar to Compound A but uses phenol derivatives in substitution reactions.

Compound D : 2-(o-Tolyloxy)-N-acetamidine

- Key Features : Amidinine core without the N–OH group.

- Comparison : The lack of the hydroxy group diminishes hydrogen-bonding capacity, reducing interaction with biological targets like metalloenzymes.

Physicochemical Properties

| Property | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|

| Molecular Weight | ~195 g/mol (estimated) | 350–400 g/mol [1] | ~181 g/mol (estimated) | ~179 g/mol (estimated) |

| LogP | ~1.8 (moderate lipophilicity) | ~2.5 (higher lipophilicity) [1] | ~1.2 (lower lipophilicity) | ~1.5 (moderate lipophilicity) |

| Solubility | Moderate in polar solvents | Low in water, high in DMSO [1] | High in polar solvents | Moderate in polar solvents |

Q & A

Q. What are the standard synthetic routes for N-Hydroxy-2-o-tolyloxy-acetamidine, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving condensation of hydroxylamine derivatives with substituted phenoxyacetates. Key steps include controlled pH and temperature to minimize side products. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using polar aprotic solvents like DMF. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) and H/C NMR are critical for confirming molecular structure. IR spectroscopy identifies functional groups (e.g., hydroxylamine N–O stretch at ~930 cm). Purity assessment uses HPLC with a C18 column and UV detection at 254 nm. X-ray crystallography resolves stereochemical ambiguities when crystalline derivatives are obtainable .

Q. How should researchers handle stability issues during storage?

The compound is light-sensitive and hygroscopic. Store in amber vials under nitrogen at –20°C. Stability in solution varies: avoid aqueous buffers (hydrolysis risk); use DMSO for short-term storage (≤1 week). Monitor degradation via TLC (silica gel, 10% MeOH/CHCl) .

Q. What are the primary biological activity assays for this compound?

Initial screens include enzyme inhibition assays (e.g., cytochrome P450 isoforms) and cytotoxicity profiling (MTT assay in HepG2 cells). Dose-response curves (0.1–100 µM) identify IC values. For mechanistic studies, use fluorescence-based probes (e.g., ROS detection kits) .

Advanced Research Questions

Q. How can conflicting bioactivity data between structural analogs be resolved?

Perform comparative SAR studies by synthesizing analogs with systematic substitutions (e.g., halogenation at the ortho-tolyl group). Use molecular docking to assess binding affinity variations (e.g., AutoDock Vina with PDB targets). Validate hypotheses with isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

Q. What strategies mitigate side reactions during large-scale synthesis?

Optimize stoichiometry of hydroxylamine derivatives to avoid excess, which can lead to dimerization. Use flow chemistry for precise control of reaction parameters (residence time <5 min, 60°C). Monitor intermediates in real-time via inline FTIR. Scale-up purification employs simulated moving bed (SMB) chromatography .

Q. How do solvent polarity and pH influence the compound’s reactivity in nucleophilic substitutions?

In polar aprotic solvents (e.g., DMF), the hydroxylamine group acts as a nucleophile, favoring SN mechanisms. Under acidic conditions (pH 4–6), protonation of the acetamidine nitrogen enhances electrophilicity, enabling coupling with aryl halides. Kinetic studies (GC-MS monitoring) reveal optimal pH ranges for specific transformations .

Q. What computational methods validate the compound’s tautomeric equilibria?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict dominant tautomers in solution. Compare H NMR chemical shifts (DMSO-d) with computed values. Solvent effects are modeled using the polarizable continuum model (PCM). Experimental validation includes variable-temperature NMR to observe tautomer interconversion .

Q. How can researchers address nomenclature discrepancies in literature?

Cross-reference IUPAC rules (Rule C-451.3) to resolve conflicts. For example, "N-Hydroxyacetamide" vs. "hydroxamic acid" depends on protonation state. Use PubChem and DSSTox entries (DTXSID401249615) for standardized identifiers .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for dose-response studies?

Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Report 95% confidence intervals for EC/IC. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Replicate experiments ≥3 times to ensure reproducibility .

Q. How to troubleshoot poor crystallization for X-ray studies?

Screen crystallization conditions (Hampton Research kits) with mixed solvents (e.g., methanol/water). Introduce heavy atoms (e.g., soak crystals in 1 mM KPtCl) for phasing. If amorphous, derivatize with bromine or iodine via electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.